molecular formula C14H14FN B13152035 Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)-

Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)-

Cat. No.: B13152035
M. Wt: 215.27 g/mol
InChI Key: ATPUZHUUDMGNCW-CQSZACIVSA-N
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Description

Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- is a chemical compound with the molecular formula C14H14FN and a molecular weight of 215.27 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a 4-fluoro-1-naphthalenyl group, and it exists in the (2R) configuration.

Preparation Methods

The synthesis of Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- typically involves the reaction of 4-fluoro-1-naphthaldehyde with ®-pyrrolidine under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the fluorine atom or other substituents on the naphthalenyl ring are replaced by other functional groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

Scientific Research Applications

Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- can be compared with other similar compounds, such as:

    Pyrrolidine,2-(4-chloro-1-naphthalenyl)-,(2R)-: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.

    Pyrrolidine,2-(4-bromo-1-naphthalenyl)-,(2R)-: The presence of a bromine atom can also influence the reactivity and interactions of the compound.

    Pyrrolidine,2-(4-methyl-1-naphthalenyl)-,(2R)-: The methyl group can affect the compound’s steric and electronic properties, leading to variations in its behavior.

The uniqueness of Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- lies in its specific structural features and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H14FN

Molecular Weight

215.27 g/mol

IUPAC Name

(2R)-2-(4-fluoronaphthalen-1-yl)pyrrolidine

InChI

InChI=1S/C14H14FN/c15-13-8-7-12(14-6-3-9-16-14)10-4-1-2-5-11(10)13/h1-2,4-5,7-8,14,16H,3,6,9H2/t14-/m1/s1

InChI Key

ATPUZHUUDMGNCW-CQSZACIVSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=C(C3=CC=CC=C23)F

Canonical SMILES

C1CC(NC1)C2=CC=C(C3=CC=CC=C23)F

Origin of Product

United States

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